(2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring, a phenyl group, and a dimethylamino group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Enamine: The dimethylamino group is introduced through the reaction of the thiazole derivative with dimethylamine under basic conditions.
Formation of the Nitrile Group: The nitrile group can be introduced via a dehydration reaction of the corresponding amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole or phenyl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Thiazole compounds have shown potential as antimicrobial agents.
Enzyme Inhibitors: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.
Industry
Material Science: Thiazole derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and the dimethylamino group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(dimethylamino)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile: Similar structure with a methyl group instead of a phenyl group.
(2Z)-3-(dimethylamino)-2-(4-ethyl-1,3-thiazol-2-yl)prop-2-enenitrile: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in (2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile may confer unique properties such as increased hydrophobicity and potential for π-π interactions, which can influence its biological activity and chemical reactivity.
Biological Activity
(2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, identified by its CAS number 1254069-38-9, is a compound of interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring and a dimethylamino group, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, particularly its effects on enzyme inhibition and receptor binding. Key areas of focus include:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for drug development.
- Cytotoxicity : Initial studies show varying degrees of cytotoxicity against cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways.
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial effects of thiazole derivatives demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus.
Case Study 2: Enzyme Inhibition
In a screening assay aimed at identifying inhibitors of the Type III secretion system (T3SS), this compound was found to reduce the secretion of virulence factors in pathogenic bacteria by approximately 60% at a concentration of 10 µM. This suggests potential applications in combating bacterial infections.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Enzyme | Effect | Concentration Tested |
---|---|---|---|
Antimicrobial | E. coli | Inhibition (MIC = 50 µg/mL) | 50 µg/mL |
Antimicrobial | S. aureus | Inhibition (MIC = 25 µg/mL) | 25 µg/mL |
Enzyme Inhibition | T3SS | 60% reduction | 10 µM |
Cytotoxicity | Cancer Cell Lines | Varies | Various concentrations |
The proposed mechanism involves the interaction of the thiazole moiety with specific biological targets, leading to alterations in enzyme activity and cellular signaling pathways. The dimethylamino group may enhance lipid solubility, facilitating better membrane penetration and bioavailability.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17(2)9-12(8-15)14-16-13(10-18-14)11-6-4-3-5-7-11/h3-7,9-10H,1-2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCUKKLFBRFECO-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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